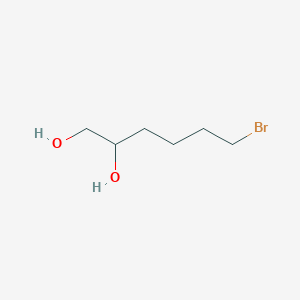

6-Bromohexane-1,2-diol

Descripción

6-Bromohexane-1,2-diol (CAS: 251100-37-5) is a brominated aliphatic diol with the molecular formula C₆H₁₃BrO₂ and a molar mass of 197.07 g/mol . Its structure features a six-carbon chain with hydroxyl groups at positions 1 and 2 and a bromine atom at position 4. The presence of both hydroxyl and bromine substituents makes it a versatile intermediate in organic synthesis, particularly in reactions involving nucleophilic substitution or cross-coupling.

Propiedades

Número CAS |

251100-37-5 |

|---|---|

Fórmula molecular |

C6H13BrO2 |

Peso molecular |

197.07 g/mol |

Nombre IUPAC |

6-bromohexane-1,2-diol |

InChI |

InChI=1S/C6H13BrO2/c7-4-2-1-3-6(9)5-8/h6,8-9H,1-5H2 |

Clave InChI |

LPVGZZSFMIEXDY-UHFFFAOYSA-N |

SMILES |

C(CCBr)CC(CO)O |

SMILES canónico |

C(CCBr)CC(CO)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Bromohexane-1,2-diol can be synthesized through the bromination of 1,2-hexanediol. One common method involves refluxing 1,2-hexanediol with hydrobromic acid (HBr) in toluene at 80°C for 16 hours . This reaction selectively brominates the terminal carbon, yielding 6-bromo-1,2-hexanediol.

Industrial Production Methods

Industrial production of 6-bromo-1,2-hexanediol typically involves the use of hydrogen peroxide as an oxidizing agent and a specific iron salt as a catalyst . This method ensures high purity and yield, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromohexane-1,2-diol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Oxidation Reactions: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The bromine atom can be reduced to form 1,2-hexanediol.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Substitution: 1,2-hexanediol.

Oxidation: Hexanoic acid or hexanal.

Reduction: 1,2-hexanediol.

Aplicaciones Científicas De Investigación

6-Bromohexane-1,2-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions involving brominated substrates.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

Industry: Utilized in the production of specialty chemicals and polymers

Mecanismo De Acción

The mechanism of action of 6-bromo-1,2-hexanediol involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl groups can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in synthetic chemistry .

Comparación Con Compuestos Similares

The following analysis compares 6-bromohexane-1,2-diol with structurally analogous diols, focusing on reactivity , applications , and biological activity .

Structural and Functional Group Variations

| Compound Name | Structure | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| 6-Bromohexane-1,2-diol | HOCH₂CH(OH)(CH₂)₃CH₂Br | -OH (1,2), -Br (6) | 197.07 |

| Ethane-1,2-diol | HOCH₂CH₂OH | -OH (1,2) | 62.07 |

| Propane-1,2-diol | HOCH₂CH(OH)CH₃ | -OH (1,2) | 76.09 |

| Cyclohexane-1,2-diol | Cyclohexane with -OH at 1,2 positions | -OH (1,2) | 116.16 |

| Benzene-1,2-diol (Catechol) | C₆H₄(OH)₂ | Aromatic -OH (1,2) | 110.11 |

Key Observations :

- Chain Length : The six-carbon backbone may influence solubility and steric effects compared to shorter-chain analogs (e.g., ethane-1,2-diol).

Acetalization/Ketalization Reactions

Ethane-1,2-diol and propane-1,2-diol are widely used in acetalization reactions. For example, ethane-1,2-diol achieves 99.2% conversion with cyclohexanone under CoCl₂/DH₂ catalysis, comparable to propane-1,2-diol . The bromine in 6-bromohexane-1,2-diol could alter reaction pathways by acting as a leaving group, enabling unique transformations (e.g., forming ethers or epoxides), though experimental data are lacking.

Metabolic Activation

Aromatic diols like chrysene-1,2-diol (a metabolite of polycyclic aromatic hydrocarbons) undergo epoxidation to form carcinogenic diol-epoxides . In contrast, aliphatic diols such as 6-bromohexane-1,2-diol are less studied for metabolic activation but may follow distinct pathways due to their non-aromatic structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.